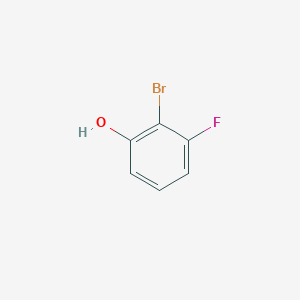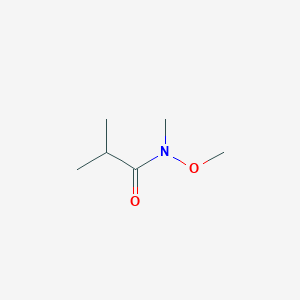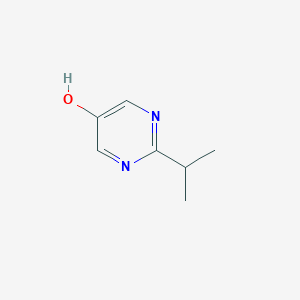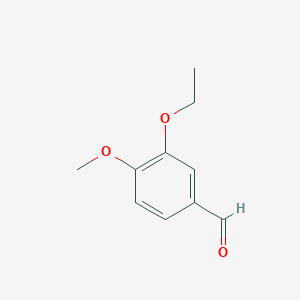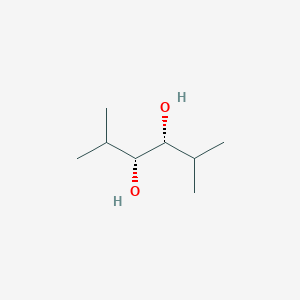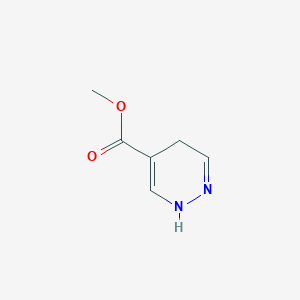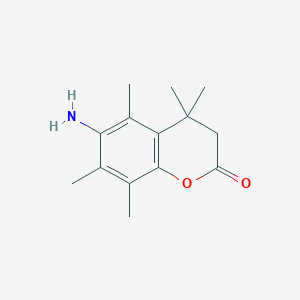
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, also known as APDC, is a synthetic compound that has been widely used in scientific research due to its unique properties. APDC is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and nickel. 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has also been used as a chelating agent for the removal of metal ions from water and soil. Additionally, 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been used as a ligand in the synthesis of metal complexes for catalysis and inorganic chemistry.
Wirkmechanismus
The mechanism of action of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin involves the formation of a complex with metal ions. 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has a high affinity for metal ions, and the complex formation occurs through the coordination of the metal ion with the amino and carbonyl groups of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin. The complex formation leads to changes in the electronic properties of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, resulting in its unique fluorescent properties.
Biochemische Und Physiologische Effekte
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin should be handled with care as it is a synthetic compound and its long-term effects on the environment and human health are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has several advantages for lab experiments, including its high selectivity for metal ions, its high sensitivity for the detection of metal ions, and its unique fluorescent properties. However, there are also limitations to its use, including its limited solubility in water and its potential interference with other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the use of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin in scientific research. One potential direction is the development of new synthetic methods for the preparation of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin and its derivatives. Another direction is the development of new applications for 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, such as its use in the detection of metal ions in biological samples. Additionally, the use of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin in the synthesis of metal complexes for catalysis and inorganic chemistry could lead to the development of new materials with unique properties.
Synthesemethoden
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been synthesized using various methods, including the condensation of 4,4,5,7,8-pentamethylcoumarin with hydroxylamine hydrochloride, and the reaction of pentamethylcoumarin with hydroxylamine-O-sulfonic acid. The most common method of synthesis involves the reaction of 4,4,5,7,8-pentamethylcoumarin with hydroxylamine-O-sulfonic acid in the presence of a catalyst such as sodium acetate. This method yields pure 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin with a high yield and purity.
Eigenschaften
CAS-Nummer |
120372-42-1 |
|---|---|
Produktname |
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin |
Molekularformel |
C14H21NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
6-amino-4,4,5,7,8-pentamethyl-3H-chromen-2-one |
InChI |
InChI=1S/C14H19NO2/c1-7-8(2)13-11(9(3)12(7)15)14(4,5)6-10(16)17-13/h6,15H2,1-5H3 |
InChI-Schlüssel |
LNVMNNLFOYOBDQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1N)C)C(CC(=O)O2)(C)C)C |
Kanonische SMILES |
CC1=C(C2=C(C(=C1N)C)C(CC(=O)O2)(C)C)C |
Synonyme |
6-amino-4,4,5,7,8-pentamethyldihydrocoumarin 6-APMDC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



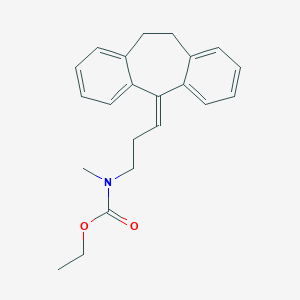
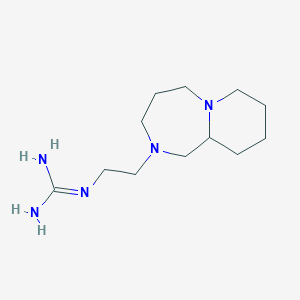


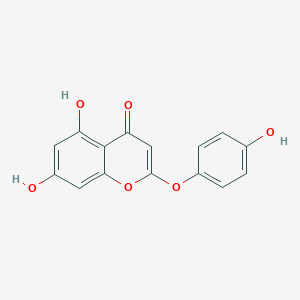

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
